molecular formula C9H17ClN2O B14712392 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea CAS No. 13908-09-3

1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea

Cat. No.: B14712392
CAS No.: 13908-09-3
M. Wt: 204.70 g/mol
InChI Key: QUMYOFKTVGNGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a methylcyclopentyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea typically involves the reaction of 1-methylcyclopentylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{1-methylcyclopentylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a secondary amine derivative, while oxidation may produce an N-oxide.

Scientific Research Applications

1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)urea
  • 1-(2-Chloroethyl)-3-(1-methylcyclopropyl)urea
  • 1-(2-Chloroethyl)-3-(1-methylcyclobutyl)urea

Uniqueness

1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylcyclopentyl group, in particular, influences its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

13908-09-3

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(1-methylcyclopentyl)urea

InChI

InChI=1S/C9H17ClN2O/c1-9(4-2-3-5-9)12-8(13)11-7-6-10/h2-7H2,1H3,(H2,11,12,13)

InChI Key

QUMYOFKTVGNGMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)NC(=O)NCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.